molecular formula C14H10BrNO B5008937 3-[(4-bromobenzyl)oxy]benzonitrile

3-[(4-bromobenzyl)oxy]benzonitrile

Cat. No.: B5008937
M. Wt: 288.14 g/mol
InChI Key: NXAQGAGXVWWKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromobenzyl)oxy]benzonitrile is a benzonitrile derivative featuring a bromobenzyl ether group at the 3-position of the aromatic ring. This compound is structurally characterized by:

  • Benzonitrile core: Provides a rigid aromatic framework and polarity due to the nitrile group.

It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enzyme inhibitors and receptor ligands. For example, derivatives of this compound have been explored for their activity against lipoxygenase (LOX) and as antitumor agents .

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAQGAGXVWWKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

  • Structure-Activity Relationship (SAR) : The 4-bromobenzyloxy group is critical for LOX inhibition, while nitrile positioning affects metabolic stability .
  • Thermodynamic Stability : Derivatives with bulky substituents (e.g., tetrahydro-2H-pyran-2-yl) show improved thermal stability, as evidenced by higher predicted boiling points (~499°C) .

Q & A

Q. Optimization Strategies :

  • Temperature : 80–100°C improves reaction kinetics.
  • Catalyst : Add catalytic KI to enhance leaving-group displacement .
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize transition states .

Typical yields range from 60–75%, with purity >95% confirmed via HPLC .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Core Modifications :
    • Replace the bromine with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Substitute the benzyloxy moiety with heterocycles (e.g., pyridine) to improve solubility .
  • Functional Group Additions : Introduce sulfonamide or amide groups to enable hydrogen bonding with target proteins .
  • Validation : Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) and correlate results with docking predictions .

Basic Question: What analytical methods are suitable for assessing purity and stability of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time and peak symmetry indicate purity (>98%) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+ at m/z 316) and absence of degradation products (e.g., hydrolysis to benzoic acid derivatives) .
  • Stability Studies : Store at -20°C under inert atmosphere; monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Question: How can contradictions in reported biological activity data for benzonitrile derivatives be resolved?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
    • Normalize data to internal controls (e.g., % inhibition relative to DMSO-treated wells) .
  • Meta-Analysis : Compare IC50 values across studies, accounting for variations in assay conditions (e.g., serum concentration, incubation time) .
  • Mechanistic Studies : Employ kinetic assays to distinguish between competitive/non-competitive inhibition modes .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can regioselectivity challenges in the synthesis of substituted benzonitrile derivatives be addressed?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to guide bromination or etherification, followed by removal .
  • Transition Metal Catalysis : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for precise C-C bond formation .
  • Computational Guidance : DFT calculations predict favorable transition states for selective substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.